1-(Naphthalen-1-yl)propan-1-amine hydrochloride
Overview
Description
1-(Naphthalen-1-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C13H16ClN. It is a solid substance that is often used in various chemical and pharmaceutical applications. The compound is known for its structural similarity to other amines and its potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-yl)propan-1-amine hydrochloride typically involves the reaction of naphthalene derivatives with propylamine under controlled conditions. One common method includes the alkylation of naphthalene with propylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving high-pressure and temperature conditions. The final product is typically obtained through a series of purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: It can be reduced to form naphthylamines.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Naphthyl ketones or aldehydes.
Reduction: Naphthylamines.
Substitution: Halogenated naphthyl derivatives.
Scientific Research Applications
1-(Naphthalen-1-yl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing their signaling pathways.
Comparison with Similar Compounds
1-(Naphthalen-1-yl)propan-1-amine hydrochloride can be compared with other similar compounds such as:
Naphthalen-1-amine: Similar structure but lacks the propylamine group.
Naphthalen-2-amine: Isomeric form with the amine group at a different position.
N-Methyl-1-naphthalenemethylamine: Contains a methyl group instead of a propyl group.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-naphthalen-1-ylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12;/h3-9,13H,2,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWWCEUZGQSUTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149854-36-4 | |
Record name | 1-(naphthalen-1-yl)propan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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